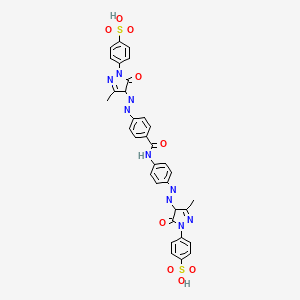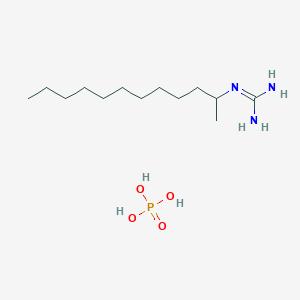
2-Dodecan-2-ylguanidine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecan-2-ylguanidine;phosphoric acid is a chemical compound that combines the properties of guanidine and phosphoric acid Guanidine is a strong base and a common functional group in organic chemistry, while phosphoric acid is a triprotic acid commonly used in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecan-2-ylguanidine;phosphoric acid typically involves the reaction of dodecylamine with cyanamide to form dodecylguanidine. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecan-2-ylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Dodecan-2-ylguanidine;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Dodecan-2-ylguanidine;phosphoric acid involves its interaction with molecular targets through its guanidine and phosphoric acid functional groups. These interactions can affect various biochemical pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylguanidine: A similar compound with a guanidine functional group but without the phosphoric acid component.
Phosphorylated Guanidines: Compounds that contain both guanidine and phosphate groups, similar to 2-Dodecan-2-ylguanidine;phosphoric acid.
Uniqueness
This compound is unique due to its combination of guanidine and phosphoric acid, which imparts distinct chemical properties and potential applications. This combination allows for versatile reactivity and functionality, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
58213-59-5 |
|---|---|
Molekularformel |
C13H32N3O4P |
Molekulargewicht |
325.38 g/mol |
IUPAC-Name |
2-dodecan-2-ylguanidine;phosphoric acid |
InChI |
InChI=1S/C13H29N3.H3O4P/c1-3-4-5-6-7-8-9-10-11-12(2)16-13(14)15;1-5(2,3)4/h12H,3-11H2,1-2H3,(H4,14,15,16);(H3,1,2,3,4) |
InChI-Schlüssel |
WGFBFVWKVOUVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)N=C(N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


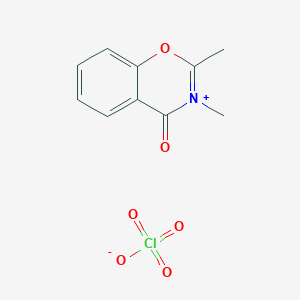
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
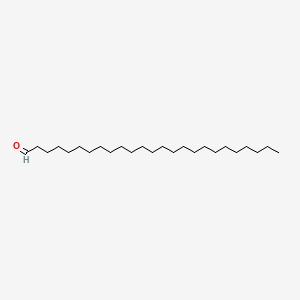
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
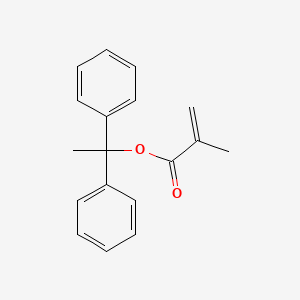
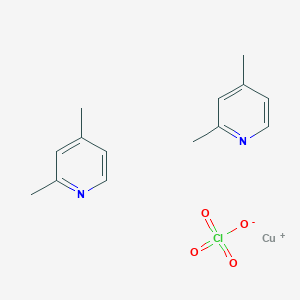
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
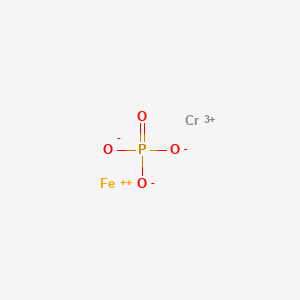
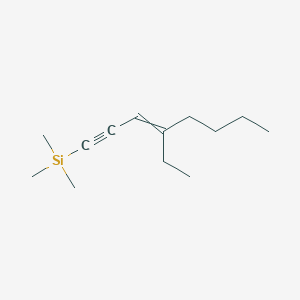
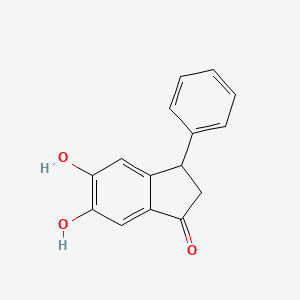
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
